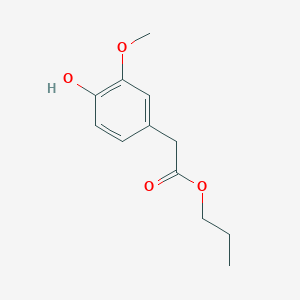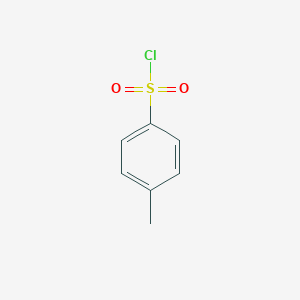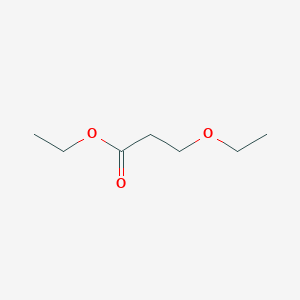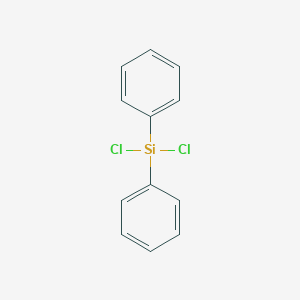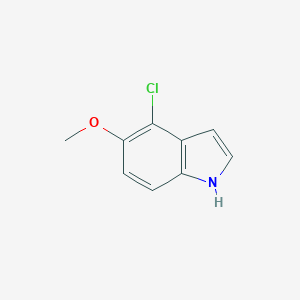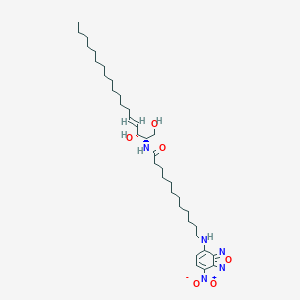
C-12 NBD セラミド
説明
C12 NBD ceramide (d18:1/12:0) is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C12 NBD ceramide (d18:1/12:0). Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C12 NBD ceramide (d18:1/12:0) to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.
C12 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) ceramide is a long-chain fluorescent phospholipid. It is a natural analog of ceramide with C12 acyl chain length.
Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD ceramide is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C-12 NBD ceramide. Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C-12 NBD ceramide to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.
科学的研究の応用
- 様々な細胞株由来のアルカリ性および中性セラミダーゼはこの化合物を効率的に加水分解します。 これは、セラミダーゼ機能を評価するための信頼性の高い基質を提供します .
蛍光脂質標識
セラミダーゼ活性アッセイ
作用機序
Target of Action
C-12 NBD Ceramide, also known as N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide, is primarily targeted towards ceramidase enzymes . These enzymes play a crucial role in the metabolism of sphingolipids, a class of lipids that are integral components of cell membranes and have diverse biological functions .
Mode of Action
C-12 NBD Ceramide acts as a substrate for ceramidase enzymes . It is efficiently hydrolyzed by both alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of C-12 NBD Ceramide by these enzymes results in the production of sphingosine and a fatty acid .
Biochemical Pathways
The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes is a key step in the sphingolipid metabolic pathway . This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . The hydrolysis of ceramide to sphingosine and a fatty acid is a reversible reaction, and the balance between these metabolites is critical for cell function .
Pharmacokinetics
Its fluorescent labeling allows for easy tracking and measurement within biological systems .
Result of Action
The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes results in the production of sphingosine and a fatty acid . This reaction is part of the sphingolipid metabolic pathway, which plays a crucial role in cellular processes . Therefore, the action of C-12 NBD Ceramide can influence cell proliferation, differentiation, and apoptosis .
Action Environment
The action of C-12 NBD Ceramide is influenced by the presence of ceramidase enzymes, which can vary depending on the cell type and physiological conditions . Furthermore, the fluorescent labeling of C-12 NBD Ceramide allows for its action to be visualized and tracked within different cellular environments .
生化学分析
Biochemical Properties
C-12 NBD Ceramide is a substrate for ceramidase activity . Ceramidases are enzymes that catalyze the hydrolysis of the N-acyl linkage of ceramide to generate sphingosine and free fatty acids . In the context of biochemical reactions, C-12 NBD Ceramide interacts with ceramidases, and these interactions are crucial for the regulation of ceramide levels within cells .
Cellular Effects
The bioactive sphingolipid ceramide impacts diverse cellular processes such as apoptosis and cell proliferation through its effects on membrane dynamics and intracellular signaling pathways . As a mimic of endogenous ceramides, C-12 NBD Ceramide integrates into the lipid bilayers of cells and can be visualized using fluorescence microscopy, allowing researchers to track its distribution and movement within the cell .
Molecular Mechanism
C-12 NBD Ceramide exerts its effects at the molecular level through its interactions with ceramidases . It is hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This hydrolysis results in the generation of sphingosine and free fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, C-12 NBD Ceramide has been used to study sphingolipid transport and metabolism mechanisms . It has been found to be hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This rapid hydrolysis suggests that C-12 NBD Ceramide may have a shorter half-life in cellular systems compared to other ceramides.
Dosage Effects in Animal Models
The effects of ceramides vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
C-12 NBD Ceramide is involved in the sphingolipid metabolic pathway . It is synthesized in the endoplasmic reticulum and converted to sphingomyelin in the trans-Golgi regions . The ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .
Transport and Distribution
C-12 NBD Ceramide is transported and distributed within cells and tissues through its interactions with ceramidases . As a mimic of endogenous ceramides, it integrates into the lipid bilayers of cells .
Subcellular Localization
C-12 NBD Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . Its subcellular localization plays a crucial role in its function and activity within the cell .
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJCYCOPNIGIK-ULETYAGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of C12-NBD-ceramide contribute to its selectivity for alkaline and neutral ceramidases?
A: While the exact mechanism remains to be fully elucidated, studies suggest that the NBD (nitrobenzoxadiazole) moiety plays a crucial role in influencing enzyme specificity. [] Attaching the NBD group to ceramide appears to increase its susceptibility to hydrolysis by alkaline and neutral ceramidases, while decreasing its susceptibility to acid ceramidases. [] This highlights the importance of structural modifications in substrate design for targeting specific enzymes within the ceramide pathway.
Q2: Beyond enzyme assays, what other research applications utilize C12-NBD-ceramide?
A: C12-NBD-ceramide serves as a valuable tool in studying cellular ceramide uptake and metabolism. [] For instance, researchers have utilized this fluorescent ceramide analog to investigate the impact of P-glycoprotein (Pgp) expression on ceramide accumulation and sensitivity to ceramide-induced cell death in leukemia cell lines. [] The fluorescent properties of C12-NBD-ceramide enable researchers to track its uptake and intracellular fate, offering insights into the complex interplay between ceramide metabolism and cellular responses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


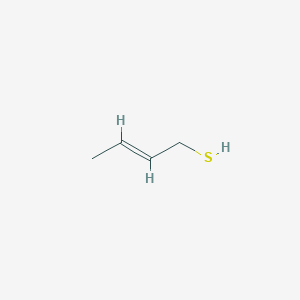
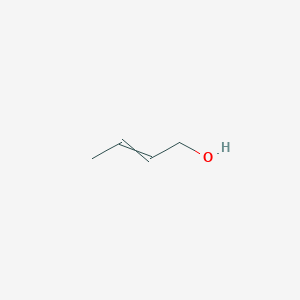
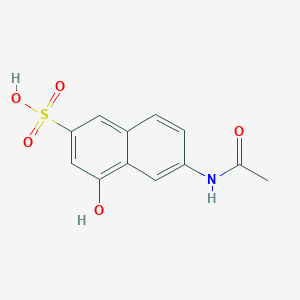
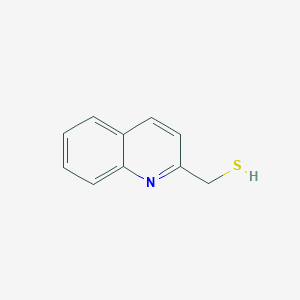
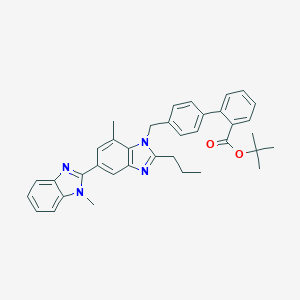
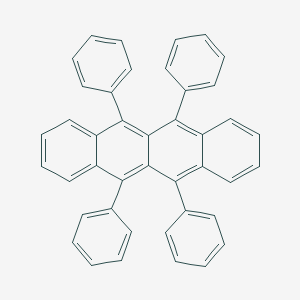
![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
